molecular formula C11H24N2O2 B6352858 Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate CAS No. 1099610-57-7

Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate

Cat. No.: B6352858
CAS No.: 1099610-57-7
M. Wt: 216.32 g/mol
InChI Key: JXCRMRSMKIXJLN-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate is a tertiary amine-containing ester with a propanoate backbone functionalized by a diethylaminoethylamino group. The diethylaminoethyl group likely enhances solubility in polar organic solvents and confers basicity, making it relevant in coordination chemistry or as an intermediate in drug design .

Properties

IUPAC Name

ethyl 3-[2-(diethylamino)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-4-13(5-2)10-9-12-8-7-11(14)15-6-3/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCRMRSMKIXJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The diethylamino group is introduced through a subsequent reaction with diethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate 4-Methoxyphenylethylamino group C₁₄H₂₁NO₃ Aromatic substitution enhances π-π interactions; potential in drug delivery systems .
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Oxo group, phenyl, and phenylethylamino groups C₁₉H₂₁NO₃ Low melting point (82–84°C); used in multicomponent reactions for heterocyclic synthesis .
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate Chloropyridinylamino and oxo groups C₁₀H₁₁ClN₂O₃ Anticancer activity via AIMP2-DX2 inhibition; demonstrates substituent-driven bioactivity .
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanamide (analog) Amide group instead of ester C₉H₂₁N₃O Soluble in water; used in coordination chemistry for metal complex synthesis .
Ethyl 2-{[2-(1,3-dioxo-isoindolin-2-yl)propanoyl]amino}benzoate Isoindole-dione and benzoyl groups C₂₁H₂₀N₂O₅ Rigid aromatic structure; potential in polymer or material science applications .

Physical and Chemical Properties

  • Solubility: The diethylaminoethyl group enhances solubility in polar solvents (e.g., ethanol, DMF), whereas aromatic analogs (e.g., 4-methoxyphenyl derivative) show higher lipid compatibility .
  • Melting Points: Aromatic derivatives (e.g., benzopyranones in ) exhibit high melting points (>200°C) due to crystalline packing, while aliphatic analogs (e.g., ) melt below 100°C .

Biological Activity

Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate, also known as ethyl 3-(diethylamino)propanoate, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure:

  • Molecular Formula: C9H19N O2
  • Molecular Weight: 173.25 g/mol

The synthesis of this compound typically involves the esterification of 3-aminopropanoic acid with ethanol, followed by the introduction of the diethylamino group through a reaction with diethylamine. This process is often conducted under reflux conditions to ensure complete conversion and high yield .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The diethylamino moiety can modulate receptor activity, while the ester group is subject to hydrolysis, releasing active intermediates that may exert biological effects. The specific pathways and targets depend on the context of use, but potential mechanisms include:

  • Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation: It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects: In vitro studies indicate that the compound may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologyAlters neurotransmitter levels in animal models

Case Study: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The study utilized MTT assays to measure cell viability post-treatment. Results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for inducing cell death in tumor cells .

Industrial Applications

In addition to its biological activities, this compound serves as a valuable building block in the synthesis of more complex molecules. Its applications extend into pharmaceutical development, where it can be used as an intermediate in drug synthesis. Furthermore, it has potential uses in the production of specialty chemicals due to its unique chemical properties .

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